molecular formula C16H24N2O B5461130 N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide

N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide

Cat. No.: B5461130
M. Wt: 260.37 g/mol
InChI Key: SKHPMCAOJBZQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its structural similarity to fentanyl, a potent synthetic opioid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with ethylamine, followed by the reduction of the resulting imine to form the corresponding amine. This amine is then acylated with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological receptors.

    Medicine: Research focuses on its analgesic properties and potential use as a pain management drug.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound’s molecular targets include the μ-opioid receptor, and its pathways involve the inhibition of neurotransmitter release, resulting in pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other fentanyl analogs. These differences can influence its potency, duration of action, and side effect profile .

Properties

IUPAC Name

N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-16(19)17-13(2)14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPMCAOJBZQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.